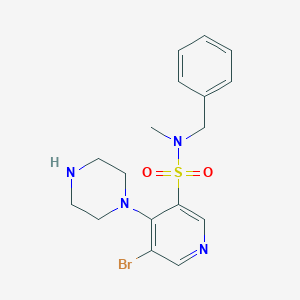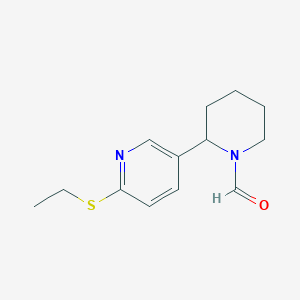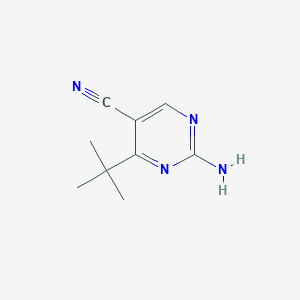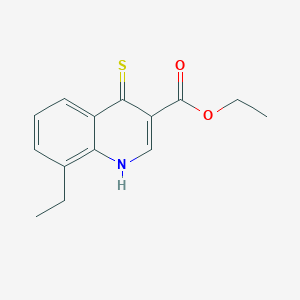
3-(4-Ethylphenyl)-4-iodo-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-エチルフェニル)-4-ヨード-1H-ピラゾールは、ピラゾール類に属する有機化合物です。ピラゾール類は、1位と2位に窒素原子を含む5員環複素環式化合物です。この特定の化合物は、フェニル環にエチル基が結合し、ピラゾール環の4位にヨウ素原子があることが特徴です。
合成方法
合成経路と反応条件
3-(4-エチルフェニル)-4-ヨード-1H-ピラゾールの合成は、通常、適切な前駆体の環化反応を行います。一般的な方法の1つは、4-エチルフェニルヒドラジンと1,3-ジケトンを酸性条件下で反応させてピラゾール環を形成する反応です。 得られたピラゾールのヨウ素化は、ヨウ素またはN-ヨードスクシンイミド(NIS)などのヨウ素化剤を塩基存在下で用いることで実現できます .
工業的生産方法
この化合物の工業的生産方法はあまり文献に記載されていませんが、おそらくラボ規模の合成方法をスケールアップしたものと考えられます。これには、反応条件と収率を常に一定に保つために連続フローリアクターを使用することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-4-iodo-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-ethylphenylhydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring. The iodination of the resulting pyrazole can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
化学反応の分析
反応の種類
3-(4-エチルフェニル)-4-ヨード-1H-ピラゾールは、以下の化学反応を起こす可能性があります。
置換反応: ヨウ素原子は、求核置換反応によって他の置換基と置き換えることができます。
酸化と還元: この化合物は、特定の条件下で酸化または還元され、異なる誘導体になります。
カップリング反応: 鈴木反応やヘック反応などのカップリング反応に参加して、より複雑な分子を形成することができます。
一般的な試薬と条件
求核置換: アジ化ナトリウムやシアン化カリウムなどの試薬を使用して、ヨウ素原子を置換することができます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用することができます。
カップリング反応: パラジウム触媒は、カップリング反応によく使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アジ化ナトリウムによる求核置換では、3-(4-エチルフェニル)-4-アジド-1H-ピラゾールが得られます。
科学研究への応用
3-(4-エチルフェニル)-4-ヨード-1H-ピラゾールは、科学研究でいくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤や受容体リガンドの研究に使用することができます。
産業: 新素材や化学プロセスの開発に使用されます。
科学的研究の応用
3-(4-Ethylphenyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of new materials and chemical processes.
作用機序
3-(4-エチルフェニル)-4-ヨード-1H-ピラゾールの作用機序は、その具体的な用途によって異なります。生物系では、酵素や受容体などの特定の分子標的に結合することにより、それらの活性を調節する可能性があります。関与する具体的な経路は、特定の生物学的コンテキストと標的の性質によって異なります。
類似化合物の比較
類似化合物
- 3-(4-エチルフェニル)-1H-ピラゾール-4-カルバルデヒド
- 5-(4-エチルフェニル)-1H-ピラゾール-4-カルバルデヒド
- 1-(3-メチルフェニル)-1H-ピラゾール-4-カルバルデヒド
独自性
3-(4-エチルフェニル)-4-ヨード-1H-ピラゾールは、ヨウ素原子が存在することにより、独特の反応性とさらなる官能基化の可能性を備えています。そのため、有機合成における貴重な中間体であり、さまざまな研究用途における有用なツールとなっています。
類似化合物との比較
Similar Compounds
- 3-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde
- 5-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde
- 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
3-(4-Ethylphenyl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
特性
分子式 |
C11H11IN2 |
|---|---|
分子量 |
298.12 g/mol |
IUPAC名 |
5-(4-ethylphenyl)-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C11H11IN2/c1-2-8-3-5-9(6-4-8)11-10(12)7-13-14-11/h3-7H,2H2,1H3,(H,13,14) |
InChIキー |
WAWQWJRDPGHSLP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11812599.png)

![Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11812626.png)








